molecular formula C17H20N2O B164367 Remacemide CAS No. 128298-28-2

Remacemide

Cat. No. B164367
M. Wt: 268.35 g/mol
InChI Key: YSGASDXSLKIKOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Remacemide is most commonly synthesized as the salt remacemide hydrochloride . There has been some investigation into other remacemide salts and their crystals, as different remacemide salts might taste more pleasant or have a solubility more suitable for a pediatric suspension formulation .


Molecular Structure Analysis

The molecular formula of Remacemide is C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .


Physical And Chemical Properties Analysis

Remacemide has a molecular formula of C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .

Scientific Research Applications

Huntington's Disease Research

A study by Kieburtz et al. (1996) explored the effects of remacemide on Huntington's disease. They found it well-tolerated, and it showed potential for further investigation in Huntington's patients.

Neurological Development in Nonhuman Primates

Research by Popke et al. (2001) on nonhuman primates indicated that remacemide might impair learning, suggesting its influence on cognitive and behavioral development.

Parkinson’s Disease Treatment

A study by Shoulson et al. (2001) investigated remacemide as a treatment for Parkinson's disease, indicating its safety and tolerability, with potential for symptomatic improvement.

Epilepsy Treatment

Research involving the adjustment of carbamazepine dose with remacemide by Mawer et al. (1999) highlighted remacemide's potential as an antiepileptic drug.

Anticonvulsant Properties

The study by Hu and Davies (1995) demonstrated remacemide's anticonvulsant properties, particularly its effects on NMDA receptor complexes.

Neuroprotection During Cardiopulmonary Bypass

Arrowsmith et al. (1998) conducted a study that suggested remacemide might protect against ischemic brain damage during cardiac surgery.

Effects on Genetic Epilepsy Models

Nehlig and Boehrer (2003) showed in their research that remacemide had significant effects on models of genetically determined epilepsy.

Cognitive-Behavioral Impact

Another study by Popke et al. (2001) highlighted the differential impacts of remacemide on cognitive-behavioral performance in nonhuman primates.

Epilepsy Add-On Therapy

Chadwick et al. (2002) investigated remacemide as an add-on therapy for epilepsy, noting its dose-related efficacy.

Metabolic Profile in Epilepsy Treatment

Palmer et al. (1992) explored the biological profile of remacemide's metabolites in epilepsy treatment.

Stroke Treatment

Dyker and Lees (1999) assessed remacemide's safety and tolerability in acute ischemic stroke patients.

Status Epilepticus-Induced Neuronal Damage

Halonen, Nissinen, and Pitkänen (1999) found that remacemide had a neuroprotective effect against seizure-induced neuronal damage in rats.

Coenzyme Q10 and Huntington’s Disease

A clinical trial in 2001 evaluated remacemide's impact on Huntington’s disease progression.

Antiepileptic Efficacy and Tolerability

Jones et al. (2002) studied remacemide's efficacy and tolerability as an add-on therapy in epilepsy.

Neurochemical Actions in Epilepsy

Leach et al. (1997) investigated the neurochemical actions of remacemide's metabolite in epilepsy treatment.

Clinical Applications Overview

Schachter and Tarsy (2000) provided an overview of remacemide's clinical applications and potential.

Monotherapy in Parkinson’s Disease

A randomized controlled trial in 2000 explored remacemide as monotherapy for Parkinson's disease.

Effects on Epileptiform Burst Firing

Santangeli et al. (2002) examined remacemide's differential effects on epileptiform burst firing in rat hippocampal slices.

Antiepileptic Agent Profile

Davies (1997) discussed remacemide's profile as a novel antiepileptic agent.

Brain Trauma Treatment

Smith et al. (1997) evaluated remacemide's effects on cortical lesion volume following brain trauma in rats.

Safety And Hazards

Remacemide has been found to cause dizziness and nausea . The median toxic dose of remacemide for neural impairment tests in mice is 5.6 mg/kg . Its estimated median lethal dose is about 927.3 mg/kg in mice . It has a favorable therapeutic index of 28.1 in mice .

Future Directions

Given the modest effect on seizure frequency and significant withdrawal rate, it is unlikely that remacemide will be further developed as an antiepileptic drug . Although no such statement has been made about remacemide’s potential for treating stroke, Huntington’s, or Parkinson’s, remacemide is no longer being developed for these conditions .

Relevant Papers

  • “Remacemide for drug-resistant localization related epilepsy” - This paper found that remacemide has only a modest effect on seizures and was more likely to be withdrawn than placebo .
  • “Therapeutic Effects of Coenzyme Q10 and Remacemide in Transgenic Mouse Models of Huntington’s Disease” - This study found that oral administration of either coenzyme Q10 or remacemide significantly extended survival and delayed the development of motor deficits, weight loss, cerebral atrophy, and neuronal intranuclear inclusions in the R6/2 transgenic mouse model of HD .

properties

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGASDXSLKIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048250, DTXSID601030460
Record name Remacemide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remacemide

CAS RN

128298-28-2, 118754-12-4, 118754-14-6
Record name Remacemide
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Record name Remacemide, (+)-
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Record name Remacemide, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide
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Record name Remacemide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMACEMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (-)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,070
Citations
SC Schachter, D Tarsy - Expert opinion on investigational drugs, 2000 - Taylor & Francis
Remacemide (RMC) is a non-competitive, low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist that does not cause the behavioural and neuropathological side effects seen …
Number of citations: 28 www.tandfonline.com
AG Dyker, KR Lees - Stroke, 1999 - Am Heart Assoc
Background and Purpose—Remacemide hydrochloride and its principal … Remacemide hydrochloride has demonstrated … of ascending doses of remacemide hydrochloride in patients …
Number of citations: 49 www.ahajournals.org
G Sobieszek, B Piskorska, SJ Czuczwar - Pol. J. Pharmacol, 2003 - researchgate.net
… on remacemide, a novel AED, which is suggested for the treatment of epilepsy. Remacemide … Remacemide holds promise to serve as neuroprotectant not only in seizures but perhaps in …
Number of citations: 20 www.researchgate.net
Huntington Study Group - Neurology, 2001 - AAN Enterprises
… with coenzyme Q 10 or remacemide hydrochloride slows the … 300 mg twice daily, remacemide hydrochloride 200 mg three … , and dizziness with remacemide and increased frequency of …
Number of citations: 495 n.neurology.org
JP Leach, AG Marson, JL Hutton… - Cochrane Database …, 1996 - cochranelibrary.com
… In addition, we contacted AstraZeneca (makers of remacemide) and colleagues in the field … for 800 mg to 1200 mg remacemide per day. Remacemide was more likely to be withdrawn …
Number of citations: 21 www.cochranelibrary.com
K Kieburtz, A Feigin, M McDermott… - … : official journal of the …, 1996 - Wiley Online Library
… remacemide 200 mg/ day. Based on the tolerability and safety demonstrated during this short-term trial, remacemide … the safety and tolerability of remacemide in patients with HD. …
GC Palmer, JB Hutchison - Excitatory Amino Acids, 1997 - Elsevier
… Remacemide hydrochloride and ARL12495AA inhibit … remacemide hydrochloride alone is active against kainic acid-induced seizures. Neuronal protective properties of remacemide …
Number of citations: 19 www.sciencedirect.com
JT Greenamyre, RV Eller, Z Zhang, A Ovadia… - Annals of …, 1994 - Wiley Online Library
… The lowest dose of remacemide hydrochloride (5 mgikg) shown to potentiate levodopa is … with remacemide hydrochloride in the present study. Instead, remacemide hydrochloride …
Number of citations: 194 onlinelibrary.wiley.com
Parkinson Study Group - Neurology, 2000 - AAN Enterprises
… parallel-group, dose-ranging study of remacemide in patients with early PD who were not yet … of remacemide. Two hundred patients were randomized to receive either remacemide 150 …
Number of citations: 44 n.neurology.org
RJ Ferrante, OA Andreassen, A Dedeoglu… - Journal of …, 2002 - Soc Neuroscience
… antagonist remacemide. We found that oral administration of either coenzyme Q 10 or remacemide … The combined treatment, using coenzyme Q 10 and remacemide together, was more …
Number of citations: 471 www.jneurosci.org

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